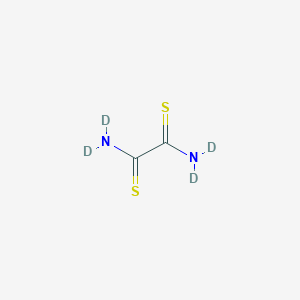
Boc-leu-ser-thr-arg-mca
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-leucyl-seryl-threonyl-arginine-4-methylcoumaryl-7-amide is a synthetic peptide composed of four amino acids: leucine, serine, threonine, and arginine. The N-terminus of the peptide is protected by a tert-butoxycarbonyl group, while the C-terminus is linked to a 4-methylcoumaryl-7-amide fluorophore. This compound is commonly used as a substrate for activated protein C, an enzyme involved in blood clotting.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-leucyl-seryl-threonyl-arginine-4-methylcoumaryl-7-amide involves the stepwise coupling of protected amino acids. The tert-butoxycarbonyl group is used to protect the N-terminus of the peptide, preventing unwanted reactions. The synthesis typically follows these steps:
Coupling of Leucine and Serine: The leucine is first protected with the tert-butoxycarbonyl group, and then coupled with serine using a coupling reagent such as dicyclohexylcarbodiimide.
Addition of Threonine: The protected leucine-serine dipeptide is then coupled with threonine using similar coupling reagents.
Incorporation of Arginine: The protected leucine-serine-threonine tripeptide is coupled with arginine.
Attachment of 4-Methylcoumaryl-7-Amide: Finally, the 4-methylcoumaryl-7-amide fluorophore is attached to the C-terminus of the peptide.
Industrial Production Methods
Industrial production of Boc-leucyl-seryl-threonyl-arginine-4-methylcoumaryl-7-amide follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers, which allow for precise control over reaction conditions and efficient production of the peptide. The final product is purified using high-performance liquid chromatography to achieve a purity of over 98% .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-leucyl-seryl-threonyl-arginine-4-methylcoumaryl-7-amide primarily undergoes enzymatic cleavage reactions. The compound is designed to be cleaved by specific enzymes, such as activated protein C, which recognizes the amino acid sequence and cleaves the peptide bond between arginine and the 4-methylcoumaryl-7-amide fluorophore.
Common Reagents and Conditions
Enzymes: Activated protein C is commonly used to cleave the peptide.
Buffers: Phosphate-buffered saline or Tris-HCl buffer is used to maintain the pH during enzymatic reactions.
Temperature: Reactions are typically carried out at physiological temperatures (37°C).
Major Products Formed
The major product formed from the enzymatic cleavage of Boc-leucyl-seryl-threonyl-arginine-4-methylcoumaryl-7-amide is the free 4-methylcoumaryl-7-amide fluorophore, which fluoresces upon release.
Applications De Recherche Scientifique
Boc-leucyl-seryl-threonyl-arginine-4-methylcoumaryl-7-amide is widely used in scientific research for the following applications:
Enzyme Activity Assays: It serves as a substrate for measuring the activity of activated protein C and other proteases.
Blood Clotting Studies: The compound is used to study the role of activated protein C in the blood clotting cascade.
Drug Development: Researchers use this peptide to screen for inhibitors of activated protein C, which could be potential therapeutic agents for clotting disorders
Mécanisme D'action
The mechanism of action of Boc-leucyl-seryl-threonyl-arginine-4-methylcoumaryl-7-amide involves its recognition and cleavage by specific enzymes. Activated protein C binds to the peptide and cleaves the bond between arginine and the 4-methylcoumaryl-7-amide fluorophore. This cleavage releases the fluorophore, which then fluoresces, allowing researchers to measure enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-leucyl-threonyl-arginine-4-methylcoumaryl-7-amide: Similar in structure but lacks the serine residue.
Boc-leucyl-arginyl-arginine-4-methylcoumaryl-7-amide: Contains an additional arginine residue instead of serine and threonine.
Uniqueness
Boc-leucyl-seryl-threonyl-arginine-4-methylcoumaryl-7-amide is unique due to its specific amino acid sequence, which makes it an ideal substrate for activated protein C. The presence of the 4-methylcoumaryl-7-amide fluorophore allows for easy detection and measurement of enzyme activity, making it a valuable tool in biochemical research .
Propriétés
Formule moléculaire |
C34H52N8O10 |
|---|---|
Poids moléculaire |
732.8 g/mol |
Nom IUPAC |
tert-butyl N-[1-[[1-[[1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C34H52N8O10/c1-17(2)13-23(41-33(50)52-34(5,6)7)29(47)40-24(16-43)30(48)42-27(19(4)44)31(49)39-22(9-8-12-37-32(35)36)28(46)38-20-10-11-21-18(3)14-26(45)51-25(21)15-20/h10-11,14-15,17,19,22-24,27,43-44H,8-9,12-13,16H2,1-7H3,(H,38,46)(H,39,49)(H,40,47)(H,41,50)(H,42,48)(H4,35,36,37) |
Clé InChI |
ZJNWKMRGENOMCV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


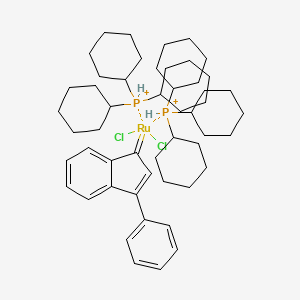
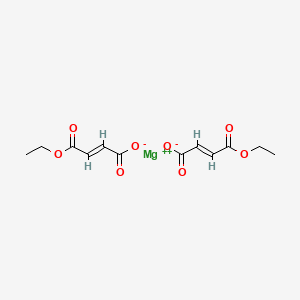





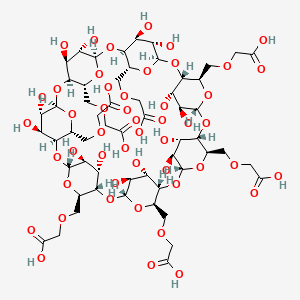
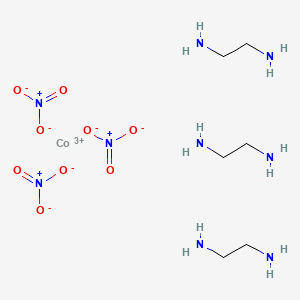
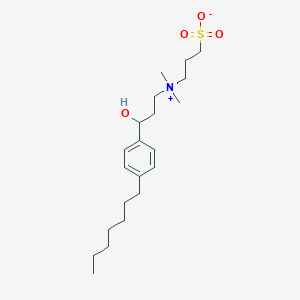

![(S)-N-Butyl-1-[(S)-2-((E)-2-hydroxybenzylideneamino)-3-methylbutanoyl]pyrrolidine-2-carboxamide](/img/structure/B12059259.png)

